7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The spirocyclic structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of a suitable spirocyclic precursor with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Boc protection step, and large-scale purification methods such as continuous chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid involves the interaction of its Boc-protected amine group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. This selective deprotection is crucial for the compound’s use in multi-step synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-4-carboxylic acid
- 2-[(Allyloxy)carbonyl]-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
The unique spirocyclic structure of 7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid sets it apart from other similar compounds. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2172396-26-6 |
---|---|
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.